1-(3-chloro-2-methylphenyl)-3-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]thiourea
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Overview
Description
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core substituted with multiple functional groups, including a chloro-methyl aniline moiety and a carbothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE typically involves multiple steps, starting with the preparation of 3-chloro-2-methylaniline. This intermediate is synthesized by the chlorination of o-toluidine, followed by nitration and reduction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pigments.
2-Amino-6-chlorotoluene: Another related compound with applications in organic synthesis and industrial chemistry.
Uniqueness
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H19ClN6S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-(3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C19H19ClN6S/c1-10-7-8-16-13(9-10)12(3)22-18(23-16)25-17(21)26-19(27)24-15-6-4-5-14(20)11(15)2/h4-9H,1-3H3,(H4,21,22,23,24,25,26,27) |
InChI Key |
WZLZOMIKFKIWHV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=C(C(=CC=C3)Cl)C)/N)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=C(C(=CC=C3)Cl)C)N)C |
Origin of Product |
United States |
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